molecular formula C18H13N3OS2 B2997524 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034545-29-2

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2997524
CAS RN: 2034545-29-2
M. Wt: 351.44
InChI Key: DYFGAYBDCZAUAD-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a pyridine ring, a benzothiazole ring, and a carboxamide group . Compounds with similar structures have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . The exact method would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of similar compounds often features planar rings and the ability to form hydrogen bonds . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on its functional groups. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions. The exact reactions would need to be determined experimentally .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its functional groups and overall structure. For example, it might be soluble in polar solvents due to its polar functional groups .

Mechanism of Action

Target of Action

Compounds containing thiophene and pyridine moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that molecules with a thiophene moiety can undergo an intramolecular charge-transfer (ict) from an electron donor (d) to an acceptor (a) through a system of π-conjugated double bonds . This results in linear and nonlinear optical (NLO) properties in such a D–π–A system .

Biochemical Pathways

Compounds containing thiophene and pyridine moieties have been reported to affect various biochemical pathways . For instance, they can inhibit collagen synthesis in certain models by inactivating cells that are mainly responsible for collagen synthesis .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile can impact the bioavailability of the compound.

Result of Action

Compounds containing thiophene and pyridine moieties have been reported to possess a wide range of therapeutic properties . They can exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

It’s known that the formation and rupture of certain bonds in different environments can be used to achieve controlled drug release .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activities. This could include testing its activity against various biological targets and evaluating its safety and efficacy in relevant models .

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17(18-21-13-4-1-2-5-16(13)24-18)20-11-12-7-8-19-14(10-12)15-6-3-9-23-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFGAYBDCZAUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

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